2-chloro-7-methoxy-5-(2-methoxyethoxy)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-chloro-7-methoxy-5-(2-methoxyethoxy)-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c1-17-3-4-19-9-6-7(18-2)5-8-10(9)11(16)15-12(13)14-8/h5-6H,3-4H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUSFWKIZQDGCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC2=C1C(=O)NC(=N2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-7-methoxy-5-(2-methoxyethoxy)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-nitroaniline and 2-methoxyethanol.
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-7-methoxy-5-(2-methoxyethoxy)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The methoxyethoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-7-methoxy-5-(2-methoxyethoxy)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Pathway Modulation: Affecting cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between the target compound and analogous quinazolinone derivatives are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Comparisons
Substituent Effects on Solubility: The 2-methoxyethoxy group at C5 in the target compound increases polarity and water solubility compared to hydrophobic substituents like cyclobutyl (CAS 601514-54-9) or tetrahydropyranyl-O (CAS 379228-59-8) . Compounds with chloroacetamide groups (e.g., 7a-c in ) exhibit moderate solubility in ethanol due to hydrogen-bonding NH and C=O moieties .
Synthesis of quinazolinones often involves cyclocondensation of anthranilic acid derivatives or functionalization via halogen displacement, as seen in and .
Spectroscopic Properties :
- IR Spectroscopy : The target compound’s IR spectrum would show peaks for C=O (1680–1700 cm⁻¹), C-Cl (750–800 cm⁻¹), and ether C-O (1100–1250 cm⁻¹), similar to compounds in and .
- ¹H-NMR : The 2-methoxyethoxy chain at C5 would produce distinct signals: a triplet for CH₂O (δ ~3.5–4.0 ppm) and a singlet for OCH₃ (δ ~3.3 ppm). This contrasts with the cyclobutyl group in CAS 601514-54-9, which would show complex multiplet patterns .
Biological Implications :
- While biological data for the target compound is unavailable, structurally similar compounds in (e.g., 7a-c) demonstrate antimicrobial activity, suggesting that the chloro and ether substituents may play roles in target binding .
- The 2-methoxyethoxy group in the target compound may enhance bioavailability compared to bulkier substituents like tetrahydropyranyl-O .
Research Findings and Data Gaps
- Synthetic Challenges : The target compound’s 2-methoxyethoxy group may require protection-deprotection strategies during synthesis, as seen in for analogous ether-linked derivatives .
- Thermal Stability : Melting points for similar compounds range from 150–223°C (), but data for the target compound is lacking .
Biological Activity
2-Chloro-7-methoxy-5-(2-methoxyethoxy)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities, including anticancer, antibacterial, and antifungal properties. The compound's structure features a chloro group and methoxyethoxy substituents, which are significant for its biological interactions.
- Molecular Formula: C₁₂H₁₃ClN₂O₄
- Molecular Weight: 284.70 g/mol
- CAS Number: 601516-84-1
- Melting Point: Not specified in the literature reviewed.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential in multiple therapeutic areas.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown:
- Inhibition of Cancer Cell Lines: Studies have demonstrated that compounds within this class can inhibit the growth of various cancer cell lines, including:
- MCF-7 (breast cancer)
- PC3 (prostate cancer)
- HT-29 (colon cancer)
The IC50 values for some derivatives have been reported as low as , indicating potent cytotoxic effects against these cell lines .
The mechanism through which this compound exerts its effects may involve:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer metabolism.
- Receptor Binding: It can bind to specific receptors that modulate cellular responses.
- Pathway Modulation: The compound may affect signaling pathways critical for cell proliferation and survival .
Comparative Biological Activity
Case Studies and Research Findings
- Anticancer Studies : In a study focusing on various quinazolinone derivatives, it was found that certain compounds significantly inhibited the growth of cancer cells through mechanisms such as cell cycle arrest at the G2/M phase .
- Antimicrobial Activity : Quinazolinones have also been evaluated for their antimicrobial properties. Some derivatives showed activity against bacterial strains, indicating potential applications in treating infections .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications in the quinazolinone structure can enhance biological activity. For example, adding different substituents can improve binding affinity to target proteins or alter pharmacokinetics .
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 2-chloro-7-methoxy-5-(2-methoxyethoxy)quinazolin-4(3H)-one, and how can reaction conditions be tailored to improve yield?
- Methodology : Start with a quinazolin-4(3H)-one scaffold and introduce substituents via nucleophilic aromatic substitution or palladium-catalyzed coupling. For example, the methoxyethoxy group at position 5 can be introduced using 2-methoxyethanol under basic conditions (e.g., NaH or K₂CO₃) . Monitor reaction progress via TLC or HPLC. Optimize temperature (60–100°C) and solvent polarity (DMF or DMSO) to enhance regioselectivity and reduce byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?
- Methodology : Use - and -NMR to confirm substitution patterns. The chloro group at position 2 typically shows deshielding in -NMR (~160 ppm). IR spectroscopy can verify carbonyl stretching (~1680 cm) and ether linkages (~1100 cm). Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula . For ambiguous signals, employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology : Use nitrile or neoprene gloves (tested to EN 374 standards) to prevent skin contact. Wear eye protection and lab coats. Conduct reactions in a fume hood to minimize inhalation risks. Store the compound in airtight containers away from oxidizers and moisture . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions, and what role do substituent electronic effects play?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., position 2 chlorine as a leaving group). Use software like Gaussian or MOE to simulate transition states and activation energies. Correlate Hammett σ values of substituents (e.g., methoxyethoxy’s electron-donating effect) with reaction rates .
Q. What strategies resolve contradictions in spectral data, such as unexpected -NMR splitting patterns or HRMS adducts?
- Methodology : For unexpected splitting, consider dynamic effects like restricted rotation (e.g., methoxyethoxy chain conformation) or hydrogen bonding. Use variable-temperature NMR to confirm. For HRMS adducts (e.g., sodium or potassium ion complexes), compare with isotopic distribution patterns and repeat analysis in negative-ion mode if necessary .
Q. How can intermediates in the synthesis of this compound be trapped and characterized to elucidate reaction mechanisms?
- Methodology : Quench reactions at partial conversion (e.g., 30–50%) and isolate intermediates via flash chromatography. Characterize using in-situ IR or LC-MS. For example, trapping a Michaelis-Arbuzov intermediate could explain phosphonate coupling steps. Use kinetic isotope effects (KIE) or -labeling to track oxygen incorporation in the methoxy groups .
Q. What are the challenges in crystallizing this compound, and how can co-crystallization agents improve crystal quality for X-ray diffraction?
- Methodology : Due to flexible methoxyethoxy chains, crystallization may require slow evaporation in mixed solvents (e.g., CHCl₃/hexane). Add co-formers like succinic acid to stabilize the lattice. Optimize cooling rates (1–2°C/hour) and use seed crystals. Validate unit cell parameters against Cambridge Structural Database entries .
Methodological Notes
- Contradiction Management : Conflicting spectral data (e.g., NMR shifts) may arise from solvent polarity or tautomerism. Always report solvent and temperature conditions .
- Safety vs. Reactivity : While emphasizes glove compatibility, highlights thermal instability. Balance protective measures with reaction-specific hazards (e.g., avoid high temps near chlorinated solvents) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
